molecular formula C10H16N2O2S B1290369 N-(2-Amino-2-methylpropyl)benzenesulfonamide CAS No. 87484-87-5

N-(2-Amino-2-methylpropyl)benzenesulfonamide

Numéro de catalogue B1290369
Numéro CAS: 87484-87-5
Poids moléculaire: 228.31 g/mol
Clé InChI: MZRJFROIQYSTTC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-Amino-2-methylpropyl)benzenesulfonamide is a chemical compound with the molecular formula C10H16N2O2S . It is produced by Fluorochem Ltd .


Molecular Structure Analysis

The molecular structure of N-(2-Amino-2-methylpropyl)benzenesulfonamide consists of a benzene ring attached to a sulfonamide group and a 2-amino-2-methylpropyl group .

Applications De Recherche Scientifique

Anticancer and Antimicrobial Agents

  • Summary of Application: This compound has been used in the synthesis of new aryl thiazolone–benzenesulfonamides as potential anticancer and antimicrobial agents. These derivatives were evaluated for their anti-proliferative activity against triple-negative breast cancer cell line (MDA-MB-231) and another breast cancer cell line (MCF-7) in addition to normal breast cell line MCF-10A .
  • Methods of Application: The derivatives were synthesized and their inhibitory effect on carbonic anhydrase IX was studied. Cellular uptake on MDA-MB-231 cell lines was carried out using HPLC method .
  • Results or Outcomes: Compounds showed significant inhibitory effect against both cancer cell lines at concentration ranges from 1.52–6.31 μM, with a high selectivity against breast cancer cell lines ranges from 5.5 to 17.5 times .

Inhibitors for Tumor-Related hCA IX

  • Summary of Application: The compound has been used in the structural modification of SLC-0111, a benzenesulfonamide-based hCA IX inhibitor that is currently in clinical trials for the treatment of advanced metastatic hypoxic tumors .
  • Methods of Application: The research focused on the structural modification of SLC-0111, as a lead molecule, to identify new effective inhibitors for tumor-related hCA IX .
  • Results or Outcomes: The research is ongoing and the results are not yet published .

Hybrid Antimicrobials

  • Summary of Application: The compound has been synthesized as N - (4- (4- (methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives that combine thiazole and sulfonamide, groups with known antibacterial activity .
  • Methods of Application: The derivatives were synthesized as hybrid antimicrobials that combine the effect of two or more agents .
  • Results or Outcomes: The research is ongoing and the results are not yet published .

Antiproliferative Agents

  • Summary of Application: This compound has been used in the synthesis of new aryl thiazolone–benzenesulfonamides as potential antiproliferative agents. These derivatives were evaluated for their anti-proliferative activity against triple-negative breast cancer cell line (MDA-MB-231) and another breast cancer cell line (MCF-7) in addition to normal breast cell line MCF-10A .
  • Methods of Application: The derivatives were synthesized and their inhibitory effect on carbonic anhydrase IX was studied. Cellular uptake on MDA-MB-231 cell lines was carried out using HPLC method .
  • Results or Outcomes: Compounds showed significant inhibitory effect against both cancer cell lines at concentration ranges from 1.52–6.31 μM, with a high selectivity against breast cancer cell lines ranges from 5.5 to 17.5 times .

Antibacterial Activity

  • Summary of Application: The compound has been synthesized as N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives that combine thiazole and sulfonamide, groups with known antibacterial activity .
  • Methods of Application: The derivatives were synthesized as hybrid antimicrobials that combine the effect of two or more agents .
  • Results or Outcomes: The research is ongoing and the results are not yet published .

Antiproliferative Agents

  • Summary of Application: This compound has been used in the synthesis of new aryl thiazolone–benzenesulfonamides as potential antiproliferative agents. These derivatives were evaluated for their anti-proliferative activity against triple-negative breast cancer cell line (MDA-MB-231) and another breast cancer cell line (MCF-7) in addition to normal breast cell line MCF-10A .
  • Methods of Application: The derivatives were synthesized and their inhibitory effect on carbonic anhydrase IX was studied. Cellular uptake on MDA-MB-231 cell lines was carried out using HPLC method .
  • Results or Outcomes: Compounds showed significant inhibitory effect against both cancer cell lines at concentration ranges from 1.52–6.31 μM, with a high selectivity against breast cancer cell lines ranges from 5.5 to 17.5 times .

Antibacterial Activity

  • Summary of Application: The compound has been synthesized as N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives that combine thiazole and sulfonamide, groups with known antibacterial activity .
  • Methods of Application: The derivatives were synthesized as hybrid antimicrobials that combine the effect of two or more agents .
  • Results or Outcomes: The research is ongoing and the results are not yet published .

Propriétés

IUPAC Name

N-(2-amino-2-methylpropyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2S/c1-10(2,11)8-12-15(13,14)9-6-4-3-5-7-9/h3-7,12H,8,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZRJFROIQYSTTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNS(=O)(=O)C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30630016
Record name N-(2-Amino-2-methylpropyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Amino-2-methylpropyl)benzenesulfonamide

CAS RN

87484-87-5
Record name N-(2-Amino-2-methylpropyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 14.97 g (0.196 mol) of 1,2-diamino-2-methyl-propane in 300 ml of chloroform and 80 ml pyridine at 0° C. was added 10 g (0.057 mol) of benzenesulfonyl chloride at 0° C. The reaction mixture was stirred at 0° C. for 30 minutes and allowed to reach room temperature. The mixture was evaporated to dryness in vacuo and the residue was partitioned between water and chloroform. Evaporation of the chloroform gave 10.3 g (79%) of semisolid. The product was identified by NMR and IR spectroscopy and elemental analysis.
Quantity
14.97 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Yield
79%

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.